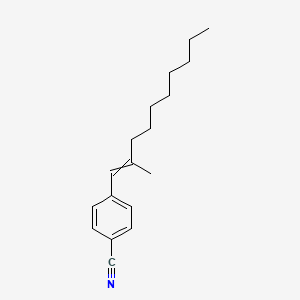
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes two fused pyridine rings with methyl groups at positions 1 and 5, and quinone functionalities at positions 4 and 8. The naphthyridine scaffold is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone can be synthesized through various synthetic routes. One common method involves the cyclization of substituted 3-aminopyridine compounds using the Skraup reaction. This reaction typically employs glycerol as a solvent and catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . Another method involves the Suzuki cross-coupling reaction between 4,8-dibromo-1,5-naphthyridine and corresponding boronic acids in the presence of catalytic palladium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The choice of catalysts and reaction conditions can be tailored to achieve efficient production while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone undergoes various chemical reactions, including:
Oxidation: The quinone functionalities can undergo redox reactions, making the compound useful in electron transfer processes.
Reduction: Reduction of the quinone groups can lead to the formation of hydroquinone derivatives.
Substitution: The methyl groups and quinone functionalities can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-1,5-naphthyridine-4,8-quinone involves its interaction with various molecular targets and pathways. The quinone functionalities can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in the modulation of signaling pathways, leading to antiproliferative and antibacterial effects . Additionally, the compound’s ability to form coordination complexes with metal ions can enhance its biological activity .
Vergleich Mit ähnlichen Verbindungen
1,5-Dimethyl-1,5-naphthyridine-4,8-quinone can be compared with other similar compounds, such as:
1,8-Naphthyridine: Another isomer with different nitrogen atom positions, exhibiting distinct biological activities.
4,5-Dimethyl-1,8-naphthyridine: Similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.
Fused 1,5-Naphthyridines: Compounds with additional fused rings, offering unique properties and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and quinone functionalities, which contribute to its diverse reactivity and wide range of applications.
Eigenschaften
CAS-Nummer |
63086-89-5 |
|---|---|
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
1,5-dimethyl-1,5-naphthyridine-4,8-dione |
InChI |
InChI=1S/C10H10N2O2/c1-11-5-3-8(14)10-9(11)7(13)4-6-12(10)2/h3-6H,1-2H3 |
InChI-Schlüssel |
VZDXINJQSNWMFY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=O)C2=C1C(=O)C=CN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


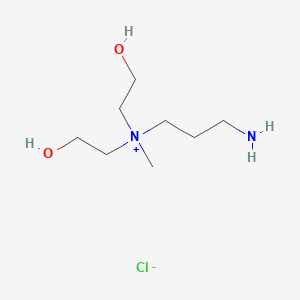
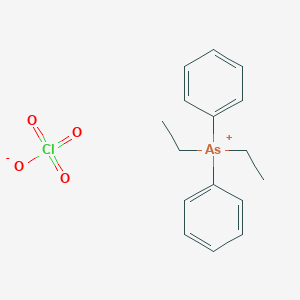

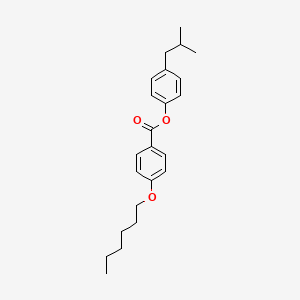


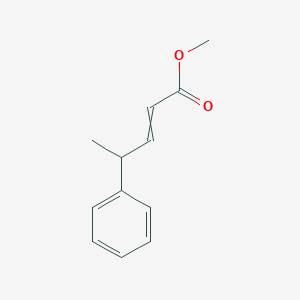
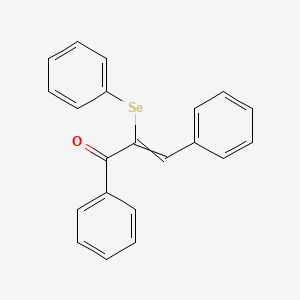
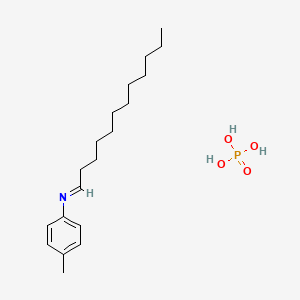
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
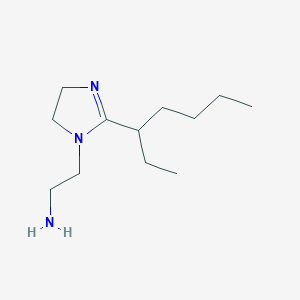
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)

